molecular formula C20H12Cl2N2O3 B2990646 2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-22-8

2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No. B2990646
CAS RN: 851411-22-8
M. Wt: 399.23
InChI Key: SUUCQDPYHOFBQX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. The compound you mentioned appears to contain a chromeno[4,3-b]pyridin-2-yl group, a benzamide group, and a dichloro group .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available substances. The exact process would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Anticancer Evaluation

Researchers have designed and synthesized a series of chromeno[4,3-b]pyridine derivatives to evaluate their potential anticancer activities, particularly against breast cancer. Docking studies have been conducted to understand the interaction between these compounds and cancer cell lines, with some compounds showing high activity toward breast cancer cells. The molecular docking studies highlighted the importance of the oxolone moiety for effective interaction with the targeted cells (Ghada E. Abd El Ghani, M. A. Elmorsy, M. Ibrahim, 2022).

Novel Synthetic Methods

A study outlined an efficient method for synthesizing 1H-chromeno[2,3-d]pyrimidine-5-carboxamide derivatives through a one-pot, three-component reaction. This high atom economy reaction is significant for constructing one benzopyran ring and one amide group in a single synthetic step, showcasing the versatility of chromeno[4,3-b]pyridine derivatives in synthesizing complex molecules (Ebrahim Soleimani, Somayeh Ghorbani, H. Ghasempour, 2013).

Antimicrobial Applications

Another aspect of the research on chromeno[4,3-b]pyridine derivatives involves their antimicrobial properties. Novel heteroannulated compounds containing chromenopyridopyrimidines have been synthesized and evaluated for their antimicrobial effects, displaying varying inhibitory effects on tested microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Esam S Allehyani, 2022).

Chemical Reactivity and Heterocyclic System Construction

The chemical reactivity of chromeno[4,3-b]pyridine derivatives has been explored for constructing novel heterocyclic systems. These studies focus on synthesizing various derivatives with potential biological activities, offering insights into the versatile applications of chromeno[4,3-b]pyridine derivatives in medicinal chemistry (M. Ibrahim, 2013).

Safety And Hazards

The safety and hazards of a compound can be determined through toxicology studies. This can provide information about its potential effects on human health and the environment .

Future Directions

Future research on the compound could involve further studies on its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its properties in more detail, or exploring its potential uses in areas such as medicine or materials science .

properties

IUPAC Name

2,5-dichloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O3/c1-10-8-16(24-19(25)13-9-11(21)6-7-14(13)22)23-18-12-4-2-3-5-15(12)27-20(26)17(10)18/h2-9H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUCQDPYHOFBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

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